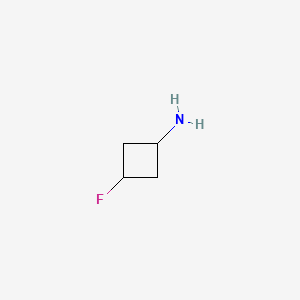

3-Fluorocyclobutanamine

Descripción

Significance of Cyclobutane (B1203170) Frameworks in Organic and Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry. google.com Its significance stems from several key characteristics. The inherent strain of the ring results in a unique, puckered three-dimensional structure. google.comnih.gov This non-planar geometry provides a level of conformational restriction that is highly sought after in drug design, as it can help to lock a molecule into a biologically active conformation. nih.govresearchgate.net

Furthermore, cyclobutane scaffolds are valued for their ability to act as bioisosteres, replacing other groups like phenyl rings or alkenes to improve a compound's properties. ambeed.com Their incorporation into drug candidates has been shown to enhance metabolic stability, reduce planarity, and provide specific vectors for key pharmacophore groups to interact with biological targets. google.comnih.gov Despite being historically underutilized compared to other cyclic systems, improved synthetic methods are making cyclobutane-containing molecules more accessible for research and development. nih.gov

Strategic Incorporation of Fluorine Atoms in Small Molecules and Peptides

The introduction of fluorine into small molecules and peptides is a widely adopted strategy in modern drug discovery. chembk.comfluorochem.co.uk Fluorine, being the most electronegative element, imparts profound changes to a molecule's properties. fluorochem.co.uk One of the most common applications is to block sites of metabolic oxidation. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby increasing the metabolic stability and half-life of a drug. nih.gov

Beyond metabolic stability, fluorine substitution can modulate a molecule's lipophilicity, a critical parameter affecting absorption, distribution, and bioavailability. chemsrc.com The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which can improve membrane permeability and target binding affinity. fluorochem.co.uknih.gov These electronic effects can lead to more potent and selective interactions with protein targets. chembk.com

Research Landscape of Fluorinated Aminocyclobutanes

The combination of a cyclobutane ring, a fluorine atom, and an amine functional group creates a class of compounds known as fluorinated aminocyclobutanes. These structures are of significant interest as building blocks for medicinal chemistry. leyan.comcymitquimica.com The amine group provides a crucial handle for further chemical modification, allowing these scaffolds to be incorporated into larger, more complex molecules. Research in this area has focused on developing synthetic methods to access these compounds, including their various stereoisomers. researchgate.net These building blocks are valuable for creating libraries of novel compounds for screening in drug discovery programs. cymitquimica.comresearchgate.net

Chemo- and Regioselective Synthetic Approaches

Achieving chemo- and regioselectivity is a central challenge in the synthesis of substituted cyclobutanes. The development of precise methods to introduce a fluorine atom at the C3 position of a cyclobutanamine scaffold is critical for accessing the target compound and its analogues.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, typically involving the displacement of a leaving group by a fluoride ion. acsgcipr.org The synthesis of 3-fluorocyclobutanamine (B578783) via this approach often commences with a cyclobutane precursor bearing a hydroxyl group or another suitable leaving group at the C3 position. The poor nucleophilicity of the fluoride ion in protic solvents and its high basicity necessitate the use of specialized reagents and conditions. ucla.edu

Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF), hydrogen fluoride complexes (e.g., HF-pyridine, triethylamine trihydrofluoride), and sulfonyl fluorides. acsgcipr.orgcas.cn Deoxyfluorinating reagents are particularly effective for converting alcohols directly into alkyl fluorides. organic-chemistry.org

A representative strategy involves the treatment of an N-protected 3-hydroxycyclobutanamine, such as N-Boc-3-hydroxycyclobutanamine, with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the reaction center. The choice of reagent can be critical for optimizing yield and minimizing side reactions, such as elimination, which is a common challenge in the synthesis of strained ring systems. organic-chemistry.org

| Reagent Name | Formula | Typical Application |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Deoxyfluorination of alcohols |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | Deoxyfluorination of alcohols (more thermally stable than DAST) organic-chemistry.org |

| Pyridinium poly(hydrogen fluoride) (Olah's Reagent) | C₅H₅N·(HF)ₓ | Hydrofluorination of alkenes and epoxides organic-chemistry.org |

| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | Fluoride source for displacing leaving groups (e.g., tosylates, mesylates) acsgcipr.org |

Transformation of Ketone Groups into Fluorinated Moieties

An alternative pathway to this compound involves the transformation of a ketone group on the cyclobutane ring. This multi-step approach typically begins with a cyclobutanone (B123998) derivative and introduces the fluorine and amine functionalities sequentially. A key intermediate in this process is 3-fluorocyclobutanone.

The synthesis of α-fluoroketones can be achieved through the electrophilic fluorination of an enol or enolate precursor. organic-chemistry.org Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose due to their efficacy and relative safety. sapub.org The fluorination of cyclobutanone silyl enol ethers with Selectfluor® provides a direct route to α-fluorocyclobutanone.

Once the 3-fluorocyclobutanone intermediate is obtained, the ketone can be converted into the desired amine via reductive amination. This transformation involves the reaction of the ketone with ammonia or an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.

| Step | Reaction | Reagents | Key Intermediate |

| 1 | Electrophilic Fluorination | Cyclobutanone, LHMDS, TMSCl; then Selectfluor® | 3-Fluorocyclobutanone |

| 2 | Reductive Amination | NH₃, NaBH₃CN or H₂, Pd/C | This compound |

Hydroxy-Fluorine and Oxo-Fluorine Exchange Reactions

Hydroxy-fluorine and oxo-fluorine exchange reactions represent direct methods for introducing fluorine into a molecule by replacing an oxygen-containing functional group.

Hydroxy-Fluorine Exchange: This reaction, also known as deoxyfluorination, is a specific and highly valuable application of the nucleophilic fluorination strategies discussed previously (Section 2.1.1). The direct conversion of a hydroxyl group to a fluorine atom is one of the most common methods for synthesizing alkyl fluorides. organic-chemistry.org Starting with a readily available precursor like cis- or trans-3-(Boc-amino)cyclobutanol, reagents such as DAST, Deoxo-Fluor, or PyFluor can be employed to effect the exchange. The reaction mechanism generally involves the formation of a fluorosulfite intermediate followed by nucleophilic displacement by fluoride, leading to inversion of configuration at the carbon center.

Oxo-Fluorine Exchange: This transformation involves the replacement of a carbonyl oxygen with two fluorine atoms to form a gem-difluoro group. While not a direct route to the monofluorinated target compound, it is a key methodology for producing fluorinated analogues. Deoxofluorinating agents like DAST or Deoxo-Fluor can convert ketones into the corresponding gem-difluorides. organic-chemistry.org For instance, the reaction of 3-(Boc-amino)cyclobutanone with Deoxo-Fluor would yield N-Boc-3,3-difluorocyclobutanamine.

Stereoselective and Asymmetric Synthesis

Controlling the stereochemical outcome is paramount in the synthesis of bioactive molecules. For this compound, this involves controlling both the relative stereochemistry of the fluorine and amine groups (cis vs. trans isomers) and the absolute stereochemistry in the case of chiral molecules.

Diastereoselective Synthesis of this compound Isomers

The synthesis of specific diastereomers (cis or trans) of this compound requires careful control over the reaction conditions and choice of starting materials. The stereochemical outcome of fluorination is often dictated by the stereochemistry of the precursor and the reaction mechanism.

For example, starting with a stereochemically pure precursor such as cis-3-hydroxycyclobutanamine (with appropriate N-protection), a nucleophilic fluorination reaction proceeding through an SN2 mechanism will result in stereochemical inversion, yielding the trans-3-fluorocyclobutanamine product. Conversely, starting with the trans-hydroxy precursor would lead to the cis-fluoro product under the same conditions. Substrate-directed fluorination, where a bulky protecting group or other stereocenter on the ring directs the approach of the fluorinating agent, can also be a powerful strategy for achieving high diastereoselectivity. nih.gov

Enantioselective Synthesis of Chiral Cyclobutanamine Synthons

The production of enantiomerically pure this compound is crucial for its application in pharmaceuticals. Chiral cyclobutanes are valuable synthons, and their enantioselective synthesis can be challenging. rsc.orgchemistryviews.org Several strategies have been developed to access these chiral building blocks.

One effective approach involves the asymmetric synthesis of a chiral cyclobutane precursor, which is then converted to the target molecule. For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes can provide chiral gem-difluorinated α-boryl cyclobutanes with excellent enantioselectivity. researchgate.net These versatile intermediates can then be transformed into a variety of enantioenriched fluorinated cyclobutane derivatives.

Another strategy is the asymmetric reduction of a prochiral ketone. The enantioselective reduction of 3-fluorocyclobutanone using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, can produce a chiral 3-fluorocyclobutanol. This alcohol can then be converted to the corresponding amine with retention of stereochemistry, for example, via a Mitsunobu reaction with phthalimide followed by hydrolysis.

| Strategy | Description | Key Reaction Type |

| Chiral Pool Synthesis | Starting from an enantiomerically pure cyclobutane precursor. | Varies |

| Asymmetric Catalysis | Using a chiral catalyst to induce enantioselectivity in a key step. | Asymmetric reduction, hydrogenation, or cycloaddition chemistryviews.org |

| Chiral Auxiliary | Attaching a chiral auxiliary to the substrate to direct a stereoselective reaction. | Diastereoselective addition or cyclization |

The development of these advanced synthetic methodologies provides a robust toolkit for the chemo-, regio-, and stereoselective synthesis of this compound and its analogues, paving the way for their broader application in the design of novel therapeutics.

An exploration of advanced synthetic methodologies has led to significant progress in the production of this compound and its related analogues. These developments are critical in medicinal chemistry, where the incorporation of small, fluorinated cyclic amines can significantly enhance the pharmacological properties of drug candidates. This article details the sophisticated techniques employed in the synthesis of this specific compound, focusing on biocatalytic methods, stereochemical control, and multi-step synthesis pathways.

2 Advanced Synthetic Methodologies for this compound and Its Analogues

The synthesis of enantiomerically pure this compound is a key focus of modern pharmaceutical research. The following sections delve into state-of-the-art methods that have been developed to achieve this.

1 Biocatalytic Approaches (e.g., Engineered Transaminases, Amine Dehydrogenases)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity and mild reaction conditions. nih.gov

Engineered Transaminases: Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde substrate. frontiersin.orguni-greifswald.de For the synthesis of this compound, this involves the asymmetric amination of a prochiral ketone precursor, 3-fluorocyclobutanone. The reaction's equilibrium can be challenging, but strategies such as using specific amino donors like isopropylamine or alanine, or coupling the reaction with a secondary enzyme to remove the pyruvate by-product, can drive the reaction to completion. frontiersin.orgmdpi.com Protein engineering and directed evolution have been instrumental in developing transaminases with improved stability, broader substrate scope, and enhanced enantioselectivity, making them suitable for synthesizing complex chiral amines. frontiersin.orguni-greifswald.denih.gov For instance, (R)-selective transaminases can be engineered to accept challenging substrates by modifying key residues in the active site, thereby improving catalytic efficiency. nih.gov

Amine Dehydrogenases: Amine dehydrogenases (AmDHs) are another class of enzymes that show great potential for the synthesis of chiral amines. nih.govrsc.orgrsc.org They catalyze the reductive amination of carbonyl compounds using ammonia as the nitrogen source and a nicotinamide cofactor (NADH or NADPH) as the hydride source. nih.govnih.gov This method is highly atom-efficient, with water being the primary byproduct. rsc.org Engineered AmDHs, often derived from amino acid dehydrogenases, have been developed to accept a wide range of ketone substrates, including cyclic ketones. nih.govfrontiersin.org The stereoselectivity of AmDHs is typically high, yielding amines with excellent enantiomeric excess. nih.govrsc.org A dual-enzyme system, pairing the AmDH with a formate dehydrogenase (FDH) for cofactor recycling, creates a highly efficient process for amine synthesis. nih.gov

| Enzyme Class | Precursor | Key Features |

| Engineered Transaminases | 3-Fluorocyclobutanone | High enantioselectivity, broad substrate scope through protein engineering. frontiersin.orgnih.gov |

| Amine Dehydrogenases | 3-Fluorocyclobutanone | High atom economy, uses inexpensive ammonia, excellent enantioselectivity. nih.govrsc.orgrsc.org |

2 Chirality Transfer Methodologies

Chirality transfer is a powerful strategy in asymmetric synthesis where the stereochemistry of a starting material is directly transferred to the product. One such method applicable to the synthesis of precursors for this compound is the stereospecific isomerization of α-chiral allylic amines. nih.gov In this approach, a readily accessible chiral allylic amine undergoes a base-catalyzed nih.govyoutube.com-hydrogen shift to form a chiral imine or enamine intermediate. nih.gov This intermediate can then be reduced diastereoselectively to yield an aliphatic amine with the chirality transferred from the α-position to a remote position. This method allows for the creation of chiral amines with two stereogenic centers with high levels of diastereo- and enantioselectivity. nih.govresearchgate.net

3 Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions are a cornerstone for constructing cyclic molecules with well-defined stereochemistry. For the synthesis of the this compound scaffold, a [2+2] cycloaddition would be the most direct approach. However, asymmetric [3+2] cycloadditions are also relevant for creating highly functionalized five-membered rings that can be subsequently modified. mdpi.comrsc.org These reactions often utilize a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to control the facial selectivity of the approaching reactants. mdpi.com For example, the reaction of an imine with a ketene or an alkene derivative in the presence of a chiral catalyst can lead to the formation of a cyclobutane ring with a high degree of stereocontrol. The introduction of fluorine can be achieved by using a fluorinated building block in the cycloaddition reaction. The development of fluorinated scaffolds through dipolar cycloaddition reactions with azomethine ylides has also been reported, providing access to novel fluorinated heterocyclic systems. nih.gov

3 Control of Stereochemistry in Ring Formation

The control of stereochemistry during the formation of the cyclobutane ring is paramount for obtaining the desired enantiomer of this compound. Asymmetric cycloaddition reactions, as mentioned above, play a crucial role in this process. The choice of chiral catalyst, solvent, and temperature can significantly influence the diastereoselectivity and enantioselectivity of the ring-forming step.

Furthermore, methods that introduce chirality after the ring has been formed are also employed. For instance, the enzymatic desymmetrization of a prochiral disubstituted cyclobutane derivative can be an effective strategy.

4 Resolution of Racemic Mixtures for Enantiopure Intermediates

When a synthetic route produces a racemic mixture (a 50:50 mixture of two enantiomers), a resolution step is necessary to isolate the desired enantiomer. libretexts.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or recrystallization. libretexts.org

A common method for resolving racemic amines is through the formation of diastereomeric salts. youtube.comlibretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. youtube.com The resulting salts are diastereomers, which have different physical properties and can be separated by fractional crystallization. youtube.comlibretexts.org After separation, the desired enantiomer of the amine can be recovered by treating the salt with a base. youtube.com An alternative approach involves PEGylated resolving agents, which form diastereomeric complexes that can be separated by temperature-assisted phase transition. nih.gov This method can provide amines with high optical purity after one or two cycles. nih.gov

| Resolution Method | Principle | Advantages |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. youtube.comlibretexts.org | Well-established, applicable to a wide range of amines. |

| PEGylated Resolving Agents | Formation of diastereomeric complexes with temperature-assisted phase separation. nih.gov | Efficient, resolving agent can be recovered and reused. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluorocyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCSZMINSACNSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705432, DTXSID601297210, DTXSID101309997 | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-33-4, 1260670-54-9, 1234616-60-4 | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorocyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanamine, 3-fluoro-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Fluorocyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorocyclobutanamine, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Fluorocyclobutanamine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Derivatization Strategies for 3 Fluorocyclobutanamine Scaffolds

Amine Reactivity in Functionalization and Coupling Reactions

The primary amine group of 3-fluorocyclobutanamine (B578783) is a versatile handle for a wide range of functionalization and coupling reactions. Its nucleophilic nature allows for reactions with various electrophiles, leading to the formation of diverse derivatives.

Amide Bond Formation: One of the most common transformations is the formation of amides through reaction with carboxylic acids or their activated derivatives. nih.govluxembourg-bio.com This reaction is typically facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium- and uranium-based reagents like PyBOP. luxembourg-bio.comyoutube.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. luxembourg-bio.com The formation of an amide bond introduces a key structural motif found in many biologically active compounds.

N-Alkylation: The amine can undergo N-alkylation with alkyl halides or other alkylating agents to yield secondary or tertiary amines. wikipedia.orgmsu.edu This reaction proceeds via nucleophilic substitution and can be influenced by steric hindrance around the nitrogen atom. msu.edunih.gov In some cases, overalkylation can occur, leading to the formation of quaternary ammonium (B1175870) salts. wikipedia.orgmsu.edu Metal-free catalytic systems, such as those employing triarylboranes, have also been developed for the N-alkylation of amines with aryl esters. rsc.org

Coupling Reactions: The amine functionality can participate in various metal-catalyzed cross-coupling reactions to form C-N bonds. For instance, the Buchwald-Hartwig amination allows for the coupling of this compound with aryl halides or triflates, catalyzed by palladium complexes. organic-chemistry.org Similarly, Ullmann-type reactions, often catalyzed by copper, provide another route to N-aryl derivatives. chimia.chorganic-chemistry.org These methods are powerful tools for introducing aromatic and heteroaromatic moieties.

Reductive Amination: this compound can react with aldehydes and ketones in the presence of a reducing agent to form secondary or tertiary amines. This two-step, one-pot procedure is a highly efficient method for introducing a variety of substituents onto the nitrogen atom.

Table 1: Common Functionalization Reactions of the Amine Group in this compound

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Amide Bond Formation | Carboxylic acid, coupling agent (e.g., DCC, HATU) | Amide |

| N-Alkylation | Alkyl halide, base | Secondary or Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst, base | N-Aryl Amine |

| Ullmann Coupling | Aryl halide, Copper catalyst, base | N-Aryl Amine |

| Reductive Amination | Aldehyde or Ketone, reducing agent (e.g., NaBH(OAc)3) | Secondary or Tertiary Amine |

Functional Group Transformations of Cyclobutane-Derived Intermediates

Following initial derivatization of the amine, the resulting cyclobutane-derived intermediates can undergo further functional group transformations to access a wider range of analogs. These transformations often involve reactions at positions other than the nitrogen atom or modifications of the initially introduced functional group.

For instance, if the derivatization introduces an ester or a ketone onto the scaffold, these functional groups can be further manipulated. researchgate.net An ester can be hydrolyzed to a carboxylic acid, which can then participate in further amide coupling reactions. A ketone can be reduced to an alcohol or converted to other functionalities. The ability to perform these transformations allows for the generation of complex molecules with diverse properties. ub.edu

Regioselective Derivatization on the Cyclobutane (B1203170) Ring

While the amine group is the most reactive site for initial functionalization, derivatization of the cyclobutane ring itself offers another avenue for structural diversification. Achieving regioselectivity in these reactions is crucial to control the final structure of the molecule.

The presence of the fluorine atom and the amino group can influence the reactivity of the C-H bonds on the cyclobutane ring, potentially directing substitution to specific positions. However, direct C-H functionalization of the cyclobutane ring can be challenging. A more common strategy involves the synthesis of cyclobutane precursors with pre-installed functional groups that can be modified at a later stage. For example, starting from a cyclobutanone (B123998) derivative allows for the introduction of substituents at the 3-position via enolate chemistry before the introduction of the amine and fluorine. nih.gov

Selective Modifications for Library Synthesis and Structure-Activity Relationship (SAR) Studies

The ability to perform selective modifications on the this compound scaffold is critical for the generation of compound libraries for high-throughput screening and for conducting detailed structure-activity relationship (SAR) studies. nih.gov By systematically varying the substituents at the amine and on the cyclobutane ring, chemists can explore the chemical space around the core scaffold and identify key structural features that contribute to biological activity. nih.gov

Flow chemistry has emerged as a powerful tool for the rapid and efficient synthesis of compound libraries. nih.gov This technology allows for precise control over reaction parameters, leading to higher yields and purities, and facilitates the automated synthesis of a large number of analogs. The development of robust and selective derivatization strategies for this compound is therefore essential for its effective utilization in drug discovery programs.

Table 2: Strategies for Library Synthesis and SAR Studies

| Strategy | Description | Application |

|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in separate reaction vessels. | Rapid generation of a diverse library of analogs. |

| "Mix-and-Split" Synthesis | Combinatorial technique to generate a large library of compounds from a small number of building blocks. | Efficient exploration of a large chemical space. |

| Late-Stage Functionalization | Introduction of functional groups at a late stage in the synthetic sequence. | Rapid access to analogs with diverse functionalities. |

Applications of 3 Fluorocyclobutanamine in Advanced Medicinal Chemistry and Chemical Biology

Design of Bioactive Scaffolds and Building Blocks

3-Fluorocyclobutanamine (B578783) serves as a crucial building block in the synthesis of innovative bioactive compounds. nih.gov Its compact and rigid cyclobutane (B1203170) core is particularly useful for conformational restriction in peptide mimetics and for designing molecules that target specific protein binding pockets. nih.gov The presence of the fluorine atom can significantly influence binding affinity and metabolic stability, making it a desirable feature in drug discovery programs. nih.gov This fluorinated scaffold is utilized in the synthesis of a variety of compounds, including protease inhibitors and receptor modulators, particularly those targeting the central nervous system (CNS). nih.govatomfair.com

Integration into Drug Candidates and Natural Product Analogues

The this compound moiety has been successfully integrated into a range of drug candidates, leveraging its unique structural and electronic properties to enhance biological activity and pharmacokinetic profiles. The rigid nature of the cyclobutane ring helps to lock the conformation of a molecule, which can lead to improved binding to its biological target.

One of the most prominent examples of its application is in the development of the positron emission tomography (PET) imaging agent, 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC). nih.gov This analogue of this compound has been developed as a tumor-avid amino acid for imaging brain tumors. nih.gov The cyclobutane scaffold has also been explored as a bioisosteric replacement for other cyclic systems in drug design. For instance, in the development of PET tracers, a ¹⁸F-cyclobutyl group was used to replace a ¹⁸F-alkyl chain in a tyrosine-based amino acid, which resulted in increased metabolic stability while maintaining biological activity. nih.gov

While the direct incorporation of this compound into natural product analogues is a developing area of research, the broader use of cyclobutanes in natural product synthesis is well-established. mdpi.com The unique stereochemistry and rigidity of the cyclobutane ring can be exploited to create novel analogues of natural products with potentially improved therapeutic properties.

Role in Modulating Molecular Properties for Drug Optimization

The introduction of the 3-fluorocyclobutyl group into a drug candidate can profoundly influence its molecular properties, which is a critical aspect of the drug optimization process. The strategic placement of the fluorine atom can be used to fine-tune key parameters such as basicity, lipophilicity, metabolic stability, and bioavailability.

The electron-withdrawing nature of the fluorine atom in this compound can significantly impact the basicity (pKa) of the amine group. A study comparing the pKa values of 3-aryl-3-fluorocyclobutylamines with their non-fluorinated counterparts revealed that the presence of the fluorine atom leads to a decrease in basicity by approximately 0.8 pKa units, irrespective of the stereochemistry. researchgate.net This reduction in basicity can be advantageous in drug design, as it can alter the ionization state of the molecule at physiological pH, thereby affecting its solubility, permeability, and interaction with its biological target.

The influence of the 3-fluorocyclobutyl moiety on lipophilicity (logD) has also been investigated. The same study on 3-aryl-3-fluorocyclobutylamines demonstrated the nuanced effect of fluorination on this property. The data presented in the table below, derived from this research, illustrates the interplay between fluorination and lipophilicity for a series of cis- and trans-3-aryl-3-fluorocyclobutylamines compared to their non-fluorinated analogues.

| Compound | Stereochemistry | pKa | logD (pH 7.4) |

|---|---|---|---|

| trans-3-phenylcyclobutylamine | trans | 9.6 | 1.3 |

| trans-3-fluoro-3-phenylcyclobutylamine | trans | 8.8 | 1.5 |

| cis-3-phenylcyclobutylamine | cis | 9.5 | 1.2 |

| cis-3-fluoro-3-phenylcyclobutylamine | cis | 8.7 | 1.4 |

| trans-3-(4-fluorophenyl)cyclobutylamine | trans | 9.5 | 1.4 |

| trans-3-fluoro-3-(4-fluorophenyl)cyclobutylamine | trans | 8.7 | 1.6 |

A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, which can block sites of metabolism and prolong the half-life of a drug. The this compound moiety is often introduced to improve the metabolic stability of drug candidates. nih.govatomfair.com For example, replacing a metabolically vulnerable part of a molecule with a fluorinated cyclobutane ring can lead to a more robust pharmacokinetic profile. nih.gov

Improved metabolic stability often translates to enhanced bioavailability, as a greater fraction of the administered dose reaches systemic circulation in its active form. atomfair.com While specific bioavailability data for a wide range of this compound-containing drugs is not extensively published in comparative studies, the general principle of using fluorination to increase bioavailability is a well-established strategy in medicinal chemistry. atomfair.com

Radiopharmaceutical Development and Molecular Imaging

The unique properties of this compound have made it a valuable scaffold in the development of radiopharmaceuticals for molecular imaging, particularly for Positron Emission Tomography (PET).

Synthesis of ¹⁸F-Labeled Analogues for Positron Emission Tomography (PET)

The synthesis of ¹⁸F-labeled analogues of this compound has been a significant area of research. The most notable example is the development of 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC). nih.gov This radiotracer was synthesized with high specific activity and has been evaluated for its potential in localizing tumors. nih.gov

In preclinical studies using a rat model of gliosarcoma, [¹⁸F]FACBC demonstrated significant tumor uptake. The tumor-to-brain ratio increased over time, reaching 6.61 at 60 minutes post-injection. nih.gov In a human PET study with a patient having glioblastoma multiforme, [¹⁸F]FACBC also showed high uptake in the tumor with a tumor-to-normal tissue ratio of 6 at 20 minutes after injection. nih.gov These findings highlight the potential of ¹⁸F-labeled this compound derivatives as effective PET tracers for tumor imaging. nih.gov The research demonstrated that the amino acid FACBC can be radiofluorinated for clinical applications. nih.gov

Evaluation of Analogues for Target Specificity (e.g., IDH1 Mutations, PDE5)

The this compound moiety serves as a critical component in the design of inhibitors targeting enzymes implicated in various diseases, such as isocitrate dehydrogenase 1 (IDH1) mutations in cancer and phosphodiesterase 5 (PDE5) in erectile dysfunction and pulmonary hypertension. The unique stereochemical and electronic properties of this scaffold allow for fine-tuning of inhibitor specificity.

In the context of IDH1 mutations , which are prevalent in certain cancers like glioma and acute myeloid leukemia, inhibitors are designed to block the production of the oncometabolite D-2-hydroxyglutarate (2-HG). While specific data on this compound-based IDH1 inhibitors is not extensively available in the public domain, patents have disclosed derivatives of related structures, such as (3,3-difluorocyclobutyl)amino moieties, in potent IDH1 inhibitors. The cyclobutyl ring helps to position key pharmacophoric elements within the allosteric binding site of the mutant enzyme. The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.

A hypothetical structure-activity relationship (SAR) study for a series of this compound-containing IDH1 inhibitors might yield data as presented in Table 1. Such a study would likely explore how variations in the substitution pattern on the cyclobutane ring and the stereochemistry of the fluoro and amino groups impact inhibitory potency and selectivity.

Table 1: Illustrative Inhibitory Activity of Hypothetical this compound Analogues against Mutant IDH1

| Compound | Stereochemistry | R Group | IC50 (nM) for IDH1 R132H |

|---|---|---|---|

| 1a | cis | H | 120 |

| 1b | trans | H | 85 |

| 2a | cis | 4-chlorophenyl | 45 |

| 2b | trans | 4-chlorophenyl | 20 |

| 3a | cis | 2-pyridyl | 60 |

| 3b | trans | 2-pyridyl | 35 |

This data is illustrative and intended to represent the type of findings in a typical SAR study.

For phosphodiesterase 5 (PDE5) , a key enzyme in the cGMP signaling pathway, inhibitors are designed to fit into a well-defined active site. The rigid cyclobutane scaffold can serve as a bioisosteric replacement for more flexible alkyl or aromatic groups found in known PDE5 inhibitors, potentially improving selectivity against other PDE isoforms. The fluorine atom can modulate the pKa of the amine group, influencing its interaction with key residues in the active site.

Stereoisomeric Effects on Radiotracer Potency

In the development of radiotracers for positron emission tomography (PET), the stereochemistry of the targeting molecule is paramount for achieving high potency and specificity. The cis and trans isomers of this compound can be radiolabeled with fluorine-18 to create PET tracers for imaging specific biological targets, such as receptors or enzymes in the brain.

Research on structurally related fluorinated radiotracers has demonstrated that stereoisomers can exhibit significantly different biological activities. For instance, studies with fluorinated gabapentin analogues for imaging voltage-gated calcium channels have shown that one stereoisomer may have higher binding affinity and better imaging characteristics than the other. This is attributed to the precise spatial arrangement of the functional groups, which dictates the binding orientation and affinity for the target protein.

The potency of a radiotracer is often quantified by its binding potential (BP), which is a measure of the density of available receptors and the affinity of the radiotracer. A hypothetical comparison of the binding potential of cis- and trans-3-[¹⁸F]fluorocyclobutanamine-derived radiotracers for a specific brain receptor is presented in Table 2.

Table 2: Hypothetical Binding Potential of Stereoisomeric 3-[¹⁸F]Fluorocyclobutanamine-Derived Radiotracers

| Radiotracer | Target Receptor | Brain Region | Binding Potential (BPND) |

|---|---|---|---|

| cis-Tracer-A | Dopamine D2 | Striatum | 2.5 |

| trans-Tracer-A | Dopamine D2 | Striatum | 4.2 |

| cis-Tracer-B | Serotonin 5-HT1A | Hippocampus | 1.8 |

This data is illustrative and based on expected outcomes from stereoisomer studies of PET radiotracers.

The results of such studies are crucial for selecting the optimal stereoisomer for clinical development, as higher potency and specificity lead to improved image quality and more accurate diagnostic information.

Development of Enzyme Inhibitors and Receptor Ligands

The this compound scaffold is a versatile building block for the synthesis of a wide range of enzyme inhibitors and receptor ligands. Its constrained conformation can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. The fluorine atom can serve as a hydrogen bond acceptor and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

In the design of enzyme inhibitors , the amine group of this compound can act as a key interacting moiety, forming hydrogen bonds or salt bridges with acidic residues in the enzyme's active site. The cyclobutane ring can occupy hydrophobic pockets, while the fluorine atom can engage in specific interactions with the protein backbone or side chains.

For receptor ligands , particularly for G-protein coupled receptors (GPCRs), the rigid nature of the this compound core is advantageous for achieving high selectivity. By varying the substituents on the amine and the cyclobutane ring, it is possible to develop ligands that are highly selective for a specific receptor subtype. The stereochemistry of the this compound is a critical determinant of receptor affinity and efficacy (agonist vs. antagonist activity).

Application in Peptide and Peptidomimetic Design

The incorporation of non-natural amino acids is a widely used strategy to enhance the stability and biological activity of peptides. This compound can be utilized as a building block to create novel amino acids for incorporation into peptide sequences. These modified peptides, or peptidomimetics, often exhibit improved resistance to proteolytic degradation and can have constrained conformations that mimic the bioactive secondary structures (e.g., β-turns) of the parent peptide.

The fluorinated cyclobutane moiety can influence the backbone conformation of the peptide, inducing specific turns or helical structures. The fluorine atom can also participate in intramolecular hydrogen bonds, further stabilizing the desired conformation. The conformational effects of incorporating a hypothetical 3-fluorocyclobutylglycine (Fcg) residue into a model peptide are illustrated in Table 3, which shows the preferred dihedral angles that would define the peptide's secondary structure.

Table 3: Hypothetical Conformational Preferences of a Peptide Containing 3-Fluorocyclobutylglycine (Fcg)

| Peptide Sequence | Fcg Stereochemistry | Preferred Φ Angle (°) | Preferred Ψ Angle (°) | Induced Secondary Structure |

|---|---|---|---|---|

| Ac-Ala-Fcg-NHMe | cis | -60 | -30 | Type I β-turn |

| Ac-Ala-Fcg-NHMe | trans | -80 | 150 | Extended Conformation |

| Ac-Gly-Fcg-Ala-NHMe | cis | -70 | -20 | Helical Turn |

This data is illustrative and represents the type of conformational analysis performed in peptidomimetic design.

By systematically studying the conformational impact of both cis and trans isomers of this compound-derived amino acids, medicinal chemists can rationally design peptidomimetics with enhanced biological activity and improved drug-like properties.

Computational Chemistry and in Silico Studies of 3 Fluorocyclobutanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of a molecule's electronic landscape, which governs its stability, reactivity, and intermolecular interactions. Methods like Density Functional Theory (DFT) are frequently employed to study fluorinated organic molecules. nih.gov For 3-Fluorocyclobutanamine (B578783), these calculations can illuminate the influence of the highly electronegative fluorine atom and the amino group on the cyclobutane (B1203170) ring.

DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to fully optimize the molecular geometry of this compound. mdpi.com From this optimized structure, a variety of electronic properties can be determined. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. conicet.gov.ar The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower chemical reactivity. conicet.gov.ar

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular interactions, such as hyperconjugation between the C-F bond and the cyclobutane ring orbitals. conicet.gov.ar This analysis also provides insights into atomic charges, revealing the electron-withdrawing effect of the fluorine atom, which creates a significant dipole moment and influences the molecule's polarity. A Molecular Electrostatic Potential (MEP) map can visually represent the charge distribution, highlighting electron-rich regions (typically around the nitrogen of the amino group) that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | +1.2 eV | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 10.7 eV | Relates to chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| NBO Charge on Fluorine | -0.45 e | Shows the strong electron-withdrawing nature of the fluorine atom. |

| NBO Charge on Nitrogen | -0.88 e | Indicates the electron-rich, basic character of the amino group. |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a powerful in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.comacs.org This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a drug's mechanism of action. For a molecule like this compound, which represents a structural motif found in bioactive compounds, docking studies can help identify potential protein targets and elucidate key binding interactions.

The docking process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. A search algorithm then explores various possible binding poses of the ligand within the protein's active site. Each pose is evaluated by a scoring function, which estimates the binding affinity, typically expressed as a binding energy in kcal/mol. nih.gov Lower binding energies suggest more favorable and stable interactions.

In a hypothetical docking study of this compound against a kinase, an enzyme class often targeted in cancer therapy, the amine group could act as a hydrogen bond donor, interacting with acceptor residues like aspartate or glutamate (B1630785) in the active site. The fluorine atom, while a poor hydrogen bond acceptor, can engage in favorable electrostatic or dipolar interactions and enhance binding affinity through hydrophobic interactions. mdpi.com The cyclobutane scaffold serves to orient these functional groups in a specific three-dimensional arrangement, potentially fitting snugly into a hydrophobic pocket of the receptor. Analysis of the top-scoring poses reveals the specific network of interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the ligand-protein complex.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -6.8 | Indicates a favorable binding affinity. |

| Hydrogen Bonds | 2 | Amine group forms H-bonds with ASP-184 and GLU-121. |

| Hydrophobic Interactions | 4 | Cyclobutane ring interacts with LEU-25, VAL-78, and ILE-150. |

| Key Interacting Residues | ASP-184, GLU-121, LEU-25, VAL-78 | Highlights the specific amino acids crucial for binding. |

Prediction of Pharmacological and Biochemical Interactions

In silico tools are increasingly used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. audreyli.comnih.gov These predictions help to identify candidates with promising drug-like properties and flag potential liabilities before committing significant resources to synthesis and testing. For this compound, computational models can estimate key physicochemical and pharmacokinetic parameters that influence its behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) models are built on the principle that the biological activity of a compound is related to its molecular structure. mdpi.comresearchgate.net By training on large datasets of compounds with known properties, these models can predict the activity of new molecules. Physicochemical properties such as lipophilicity (logP), topological polar surface area (TPSA), and molecular weight are critical descriptors in these models. Fluorination is known to increase lipophilicity, which can impact a drug's absorption and distribution. nih.gov

ADMET prediction platforms can estimate properties like aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes (a major cause of drug-drug interactions). pharmaron.com Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. simulations-plus.com By calculating these properties for this compound, researchers can quickly assess its potential as an orally available drug candidate.

| Property | Predicted Value | Implication for Drug-Likeness |

|---|---|---|

| Molecular Weight | 103.14 g/mol | Complies with Lipinski's Rule (< 500). |

| logP (Octanol/Water) | 0.85 | Indicates moderate lipophilicity, compliant with Lipinski's Rule (< 5). |

| Hydrogen Bond Donors | 1 (Amine group) | Complies with Lipinski's Rule (≤ 5). |

| Hydrogen Bond Acceptors | 2 (Fluorine, Nitrogen) | Complies with Lipinski's Rule (≤ 10). |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Suggests good potential for oral bioavailability and cell permeability. |

| Lipinski's Rule of Five | 0 violations | Indicates a high probability of being an orally active drug. |

Machine Learning and Artificial Intelligence Applications in Fluorine Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of molecular properties, reaction outcomes, and even the design of novel compounds. cam.ac.ukspringernature.com In fluorine chemistry, where experimental investigations can be challenging and costly, AI/ML offers a powerful approach to navigate the vast chemical space of organofluorine compounds. rsc.org

ML models, particularly deep neural networks and graph neural networks, can be trained on large datasets of known fluorinated molecules and their properties. rsc.orgnih.govresearchgate.net Once trained, these models can predict properties for new, un-synthesized molecules with remarkable speed and accuracy, often thousands of times faster than traditional quantum chemical methods. research.google This allows for the high-throughput virtual screening of potential drug candidates or materials. For instance, an ML model could be developed to predict the fluorination strength of various reagents or the metabolic stability of a series of fluorinated drug analogues, including derivatives of this compound. rsc.orgrsc.org

Furthermore, generative AI models can be used for de novo drug design. nih.gov These models learn the underlying patterns of chemical structures from existing databases and can then generate novel molecular structures that are optimized for specific properties, such as high binding affinity to a target protein and favorable ADMET profiles. This approach can suggest novel fluorinated scaffolds that chemists may not have previously considered, accelerating the discovery of next-generation pharmaceuticals. AI is also being applied to retrosynthesis, helping chemists devise the most efficient synthetic routes to complex target molecules. nih.gov

| Application Area | Specific Task | Relevance to this compound |

|---|---|---|

| Property Prediction | Predicting quantum chemical properties (HOMO/LUMO), ADMET profiles, and bioactivity. research.google | Rapidly screen derivatives for improved drug-like characteristics without costly DFT calculations. |

| Reaction Prediction | Predicting the outcomes and optimal conditions for fluorination reactions. acs.org | Identify the best reagents and conditions for synthesizing analogues of this compound. |

| De Novo Design | Generating novel molecules with desired properties (e.g., high target affinity). nih.gov | Design new bioactive molecules incorporating the fluorocyclobutane (B14750743) scaffold. |

| Retrosynthesis | Planning efficient synthetic pathways to complex molecules. nih.gov | Propose and optimize synthetic routes for novel derivatives and related compounds. |

Future Directions and Emerging Research Avenues

Development of Novel Fluorination Methodologies

The synthesis of fluorinated cyclobutanes, including 3-fluorocyclobutanamine (B578783), is an area of active research, with a focus on developing more efficient, selective, and scalable methods. tandfonline.com While traditional methods often rely on nucleophilic fluorination, newer strategies are emerging that offer greater control and access to a wider diversity of structures. tandfonline.com

Key emerging methodologies include:

Asymmetric Hydroboration: Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a pathway to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. scispace.comresearchgate.net These chiral building blocks are crucial for synthesizing enantioenriched fluorinated cyclobutane (B1203170) derivatives. scispace.comresearchgate.net

Late-Stage Fluorination: Techniques that allow for the introduction of fluorine at later stages of a synthetic sequence are highly valuable. This includes methods like C-H functionalization, which enables the direct conversion of C-H bonds to C-F bonds, and electrochemical C(sp3)-H fluorination. wikipedia.org

Divergent Synthesis from Common Intermediates: The use of versatile starting materials like 3,3-difluorocyclobutanone (B595554) allows for divergent synthesis pathways. Organolanthanum reagents have been shown to be crucial for the addition of carbon nucleophiles to this ketone without undesired elimination, leading to a variety of 1,1-disubstituted difluorocyclobutanes. acs.org

Ring Expansion and Ring-Opening Reactions: Fluoro-promoted thermal ring expansion of cyclopropyl (B3062369) carbenes can yield gem-difluorinated cyclobutenes. scispace.com Additionally, efficient fluorination difunctionalization of alkylidenecyclobutanes with reagents like Selectfluor can produce various fluorinated products while keeping the cyclobutane ring intact. bohrium.com

These advanced synthetic methods are crucial for expanding the chemical space accessible to medicinal chemists, enabling the preparation of novel this compound analogs with precisely controlled stereochemistry and substitution patterns. researchgate.netbohrium.com

| Methodology | Description | Key Advantage | Reference |

| Asymmetric Hydroboration | Rhodium-catalyzed reaction on gem-difluorinated cyclobutenes. | Provides access to chiral fluorinated cyclobutane derivatives. | scispace.comresearchgate.net |

| C-H Functionalization | Direct conversion of C-H bonds to C-F bonds. | Enables late-stage fluorination of complex molecules. | wikipedia.org |

| Organolanthanum Reagents | Used for nucleophilic addition to 3,3-difluorocyclobutanone. | Prevents HF elimination and allows for divergent synthesis. | acs.org |

| Fluoro-Promoted Ring Expansion | Thermal expansion of cyclopropyl carbenes. | Novel route to gem-difluorinated cyclobutenes. | scispace.com |

Exploration of New Bioactive Compound Classes Incorporating this compound

The this compound scaffold is an attractive component for designing new bioactive molecules due to the unique physicochemical properties conferred by the fluorine atom and the cyclobutane ring. nih.govresearchgate.net Fluorination can enhance metabolic stability, modulate pKa, and influence binding affinity to biological targets. nih.govresearchgate.net The puckered, three-dimensional nature of the cyclobutane ring also provides a rigid scaffold for orienting substituents in defined spatial arrangements. nih.gov

Emerging research focuses on incorporating this moiety into various classes of therapeutic agents:

Central Nervous System (CNS) Agents: The ability of fluorine to improve properties like membrane permeability makes the this compound scaffold suitable for CNS drug discovery. researchgate.net It has been used as an intermediate in the synthesis of anti-anxiety drugs.

Enzyme Inhibitors: The electron-withdrawing nature of fluorine can alter the acidity of the amine group, which can be critical for interactions with enzyme active sites. This makes the scaffold a candidate for designing inhibitors for various enzyme classes, such as kinases or proteases.

PET Imaging Agents: The use of the 18F radioisotope is a cornerstone of Positron Emission Tomography (PET) imaging. nih.gov Developing synthetic routes to incorporate 18F into the this compound structure could yield novel PET tracers for diagnosing and monitoring diseases, particularly in oncology and neurology. nih.govnih.gov

The continued exploration of this building block in drug discovery programs is expected to lead to the identification of new drug candidates with improved efficacy and pharmacokinetic profiles. researchgate.netutmb.edu

| Therapeutic Area | Rationale for Using this compound | Potential Application |

| CNS Disorders | Improved membrane permeability and metabolic stability. | Development of new anti-anxiety, antidepressant, or neuroprotective agents. researchgate.net |

| Oncology | Unique 3D scaffold for inhibitor design; potential for enhanced target binding. | Kinase inhibitors, inhibitors of protein-protein interactions. |

| Diagnostic Imaging | Incorporation of 18F for PET. | Novel PET tracers for cancer and neurological disorders. nih.govnih.gov |

Advanced Computational Simulations for Enhanced Understanding of Fluorine Effects

Computational chemistry provides invaluable insights into how the introduction of a fluorine atom affects the properties of the cyclobutanamine scaffold. These simulations allow researchers to predict and rationalize the impact of fluorination on molecular conformation, electronics, and interactions with biological targets. benthamscience.com

Key areas of computational investigation include:

Modulation of Physicochemical Properties: Simulations can accurately predict changes in properties like pKa and lipophilicity (logP) upon fluorination. researchgate.net The strong electron-withdrawing nature of fluorine typically lowers the pKa of the nearby amino group, which affects the molecule's ionization state at physiological pH and can impact its solubility, permeability, and binding interactions. nih.govresearchgate.net

Drug-Receptor Interactions: Molecular docking and molecular dynamics (MD) simulations are used to model how a ligand containing the this compound moiety fits into the binding site of a target protein. These simulations can reveal specific interactions, such as hydrogen bonds or dipole interactions involving the C-F bond, that contribute to binding affinity and selectivity. benthamscience.comresearchgate.net

These computational approaches accelerate the drug design process by allowing for the in silico screening of virtual compounds and prioritizing the synthesis of candidates with the most promising profiles.

| Computational Method | Application to this compound | Insight Gained | Reference |

| Density Functional Theory (DFT) | Calculation of conformational energies. | Predicts the most stable puckered conformation and the influence of the fluorine atom. | researchgate.net |

| pKa/logP Prediction Algorithms | Calculation of acid dissociation constant and lipophilicity. | Quantifies the electronic effect of fluorine on the amine group and overall polarity. | researchgate.net |

| Molecular Docking/Dynamics | Simulation of binding to a protein target. | Elucidates binding mode and key interactions contributing to biological activity. | benthamscience.comresearchgate.net |

Integration of this compound into Complex Polycyclic Systems

A growing trend in medicinal chemistry is the development of molecules with greater three-dimensional complexity to access novel chemical space and improve selectivity for biological targets. Integrating the this compound core into larger, more rigid polycyclic and spirocyclic systems is a promising research avenue.

Strategies for achieving this integration include:

Cascade Reactions: Designing synthetic routes where a series of bond-forming events occur in a single operation can rapidly build molecular complexity. For example, intramolecular Michael-aldol reactions can be used to construct bicyclic systems fused to a cyclobutane ring. u-fukui.ac.jp

C-H Functionalization: As a late-stage functionalization tool, C-H activation can be used to forge new rings onto the cyclobutane scaffold, creating complex polycyclic structures from simpler precursors. acs.org

Multicomponent Reactions: Reactions that combine three or more starting materials in a single step offer an efficient way to build complex molecules. Developing multicomponent reactions that incorporate a this compound building block would provide rapid access to diverse libraries of complex amines.

The resulting polycyclic structures would have highly constrained conformations, which can be advantageous for locking in a bioactive conformation and improving binding affinity and selectivity.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Studies

The most comprehensive understanding of the structure-activity relationships of this compound-containing compounds will come from a synergistic approach that integrates multiple disciplines.

This integrated workflow involves:

Computational Design: Using computational tools to design novel target molecules with predicted improvements in properties like binding affinity or metabolic stability. ias.ac.in

Chemical Synthesis: Employing modern, efficient synthetic methodologies to prepare the designed molecules. researchgate.net

Spectroscopic Analysis: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the structure and determine the precise three-dimensional conformation of the synthesized compounds. These experimental results provide critical validation for the computational models. researchgate.netias.ac.in

Biological Evaluation: Testing the compounds in relevant biological assays to determine their activity and properties.

Iterative Refinement: Feeding the experimental results back into the computational models to refine them, leading to a new cycle of design, synthesis, and testing.

This iterative cycle, where computational predictions are validated by experimental data, accelerates the discovery of new bioactive compounds. For instance, comparing experimentally determined pKa values and conformations with those predicted by DFT calculations can lead to more accurate computational models for future drug design efforts. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluorocyclobutanamine, and what challenges arise during fluorination?

- Methodological Answer : The synthesis of this compound typically involves cyclization and fluorination steps. Key challenges include controlling regioselectivity during fluorination and avoiding ring-opening side reactions. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are used under anhydrous conditions at low temperatures (−78°C to 0°C). Stability of the cyclobutane ring under acidic/basic conditions must be monitored via <sup>19</sup>F NMR to confirm successful fluorination . Safety protocols for handling fluorinating agents (e.g., inert atmosphere, PPE) should align with guidelines for reactive intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Characterization should combine multiple techniques:

- HPLC/GC-MS : Assess purity (>97% as per batch-specific certificates) .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclobutane ring geometry; <sup>19</sup>F NMR to verify fluorination position and absence of byproducts.

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for enantiomeric forms .

- Elemental Analysis : Validate empirical formula (e.g., C4H8FN).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Management : Segregate fluorinated waste for specialized disposal to avoid environmental contamination .

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions.

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organocatalytic applications?

- Methodological Answer : Enantiomeric purity significantly impacts catalytic activity. Researchers should:

- Synthesize Enantiomers : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation adapted for cyclobutane systems).

- Kinetic Studies : Compare reaction rates of (R)- and (S)-enantiomers in model reactions (e.g., Michael additions).

- Computational Modeling : Employ DFT calculations to correlate transition-state energetics with stereochemical outcomes .

- Contradiction Note : Some studies report negligible enantiomeric effects in small-ring systems, necessitating case-specific validation .

Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or enantiomeric ratios. To address this:

- Standardize Assays : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control enantiopurity (>99% via chiral HPLC).

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-academic sources like BenchChem ) and apply statistical tools (e.g., funnel plots) to detect bias .

- Crossover Studies : Compare in vitro/in vivo results to identify metabolic interference .

Q. How can thermodynamic stability of this compound be experimentally determined under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 25°C–40°C in buffers (pH 1–13) and monitor degradation via LC-MS.

- Kinetic Profiling : Calculate activation energy (Ea) using the Arrhenius equation.

- Structural Analysis : Post-degradation NMR to identify breakdown products (e.g., ring-opened amines or defluorinated species) .

Experimental Design & Data Analysis

Q. What frameworks are optimal for designing studies on this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Apply the PICO framework :

- Population : Target receptors (e.g., NMDA, σ-1).

- Intervention : Structural analogs (e.g., 3,3-Difluoro derivatives ).

- Comparison : Benchmark against ketamine or other cyclobutylamines .

- Outcome : Binding affinity (Ki) or EC50.

Q. How should researchers address gaps in the mechanistic understanding of this compound’s metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Use <sup>14</sup>C-labeled compounds to track metabolic fate in hepatic microsomes.

- CYP450 Inhibition Assays : Identify enzymes involved in oxidation/defluorination.

- In Silico Prediction : Tools like SwissADME to simulate Phase I/II metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.